

The Chemical Architecture of Rhizopterin: A Technical Guide

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Compound of Interest		
Compound Name:	Rhizopterin	
Cat. No.:	B1680597	Get Quote

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Introduction

Rhizopterin, also known as formylpteroic acid, is a member of the pteridine family of compounds, which are structurally related to folic acid. It has been identified as a growth factor for certain microorganisms, such as Streptococcus lactis R. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant biochemical pathways of **Rhizopterin**. It also details experimental protocols for its synthesis and analysis, aimed at supporting further research and development in related fields.

Chemical Structure and Properties

Rhizopterin is characterized by a pteridine ring system linked to a p-aminobenzoic acid moiety, with a formyl group attached to the amino group of the pteroic acid backbone.

Chemical Formula: C15H12N6O4

IUPAC Name: 4-(N-((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)formamido)benzoic acid[1]

Synonyms: Formylpteroic acid, S.L.R. factor[2][3]

InChi Key: RCJIVJMTTMAMME-UHFFFAOYSA-N[1]

SMILES: O=C(O)C1=CC=C(N(CC2=CN=C3NC(N)=NC(C3=N2)=O)C=O)C=C1[1]



Quantitative Data Summary

The following table summarizes the key quantitative data for **Rhizopterin**:

Property	Value	S
Molecular Weight	340.29 g/mol	
Exact Mass	340.0920 u	_
Melting Point	>300 °C	_
pKa (predicted)	4.13 ± 0.10	_
Solubility	Practically insoluble in water and usual organic solvents. Soluble in aqueous ammonia and alkali hydroxide solutions.	
Elemental Analysis	C: 52.94%, H: 3.55%, N: 24.70%, O: 18.81%	-
CAS Number	119-20-0	-

Biosynthesis of Rhizopterin

Rhizopterin is an intermediate in the folic acid biosynthesis pathway. This pathway is essential for the de novo synthesis of folate in many microorganisms. The pathway begins with guanosine triphosphate (GTP) and leads to the formation of dihydropteroate, which is then glutamylated to form dihydrofolate. **Rhizopterin** (formylpteroic acid) is a derivative of pteroic acid, a key intermediate in this pathway.





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Folic Acid Biosynthesis Pathway Leading to Rhizopterin.

Experimental Protocols Synthesis of Rhizopterin (Formylpteroic Acid)

The synthesis of **Rhizopterin** can be approached through the formylation of pteroic acid. Pteroic acid can be obtained by the microbial or chemical degradation of folic acid.

Materials:

- · Pteroic acid
- Formic acid (reagent grade)
- · Acetic anhydride
- Pyridine (anhydrous)
- Diethyl ether (anhydrous)
- Sodium bicarbonate solution (saturated)
- Hydrochloric acid (1 M)
- Deionized water
- Round-bottom flask
- · Magnetic stirrer and stir bar
- Ice bath
- · Reflux condenser
- Separatory funnel
- · Büchner funnel and filter paper



- Rotary evaporator
- High-vacuum pump

Procedure:

- Preparation of the formylating agent: In a round-bottom flask cooled in an ice bath, slowly add acetic anhydride to an excess of formic acid with stirring. Allow the mixture to react for 2 hours at room temperature to form the mixed anhydride.
- Formylation of pteroic acid: Suspend pteroic acid in anhydrous pyridine in a separate roundbottom flask. To this suspension, add the freshly prepared mixed anhydride of formic and acetic acids dropwise with continuous stirring at room temperature.
- Reaction monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., butanol:acetic acid:water).
- Work-up: Once the reaction is complete, the reaction mixture is quenched by the slow addition of deionized water. The resulting solution is concentrated under reduced pressure using a rotary evaporator.
- Purification: The crude product is dissolved in a minimal amount of saturated sodium bicarbonate solution and washed with diethyl ether in a separatory funnel to remove any unreacted anhydride and other organic impurities. The aqueous layer is then acidified with 1 M hydrochloric acid to precipitate the Rhizopterin.
- Isolation and drying: The precipitated **Rhizopterin** is collected by vacuum filtration using a Büchner funnel, washed with cold deionized water, and then with diethyl ether. The product is dried under high vacuum to yield pure **Rhizopterin**.

Quantitative Analysis of Rhizopterin by HPLC-MS/MS

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.



• C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 μm).

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Rhizopterin standard

Procedure:

- Standard solution preparation: Prepare a stock solution of **Rhizopterin** in a suitable solvent (e.g., 0.1 M NaOH) and perform serial dilutions with the initial mobile phase composition to create calibration standards.
- Sample preparation: For biological samples, a protein precipitation step is typically required.
 Add three volumes of cold acetonitrile containing an internal standard to one volume of the sample. Vortex and centrifuge at high speed to pellet the precipitated proteins. The supernatant is then transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the initial mobile phase.
- HPLC conditions:
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile
 - Gradient: A typical gradient would start at 5% B, increasing linearly to 95% B over several minutes, followed by a hold and re-equilibration at initial conditions. The flow rate is typically in the range of 0.2-0.4 mL/min.
 - Column Temperature: 40 °C



- Injection Volume: 5-10 μL
- Mass Spectrometry conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - Precursor and Product Ions: The specific m/z transitions for Rhizopterin need to be determined by infusing a standard solution. For the precursor ion, [M+H]⁺ or [M-H]⁻ would be selected. Product ions are generated by collision-induced dissociation (CID) of the precursor ion.
 - Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized to maximize the signal intensity for the selected transitions.
- Data Analysis: The concentration of Rhizopterin in the samples is determined by
 constructing a calibration curve from the peak areas of the calibration standards versus their
 known concentrations. The peak area of the analyte in the sample is then used to calculate
 its concentration from the regression equation of the calibration curve.

Conclusion

This technical guide provides a detailed overview of the chemical structure, properties, and biochemical context of **Rhizopterin**. The inclusion of detailed experimental protocols for its synthesis and quantitative analysis serves as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development, facilitating further investigation into the biological roles and potential applications of this important pteridine compound.

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